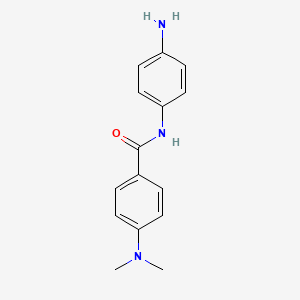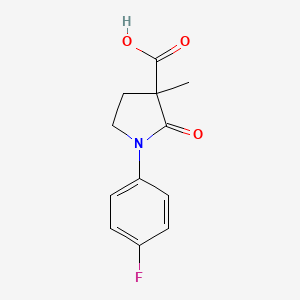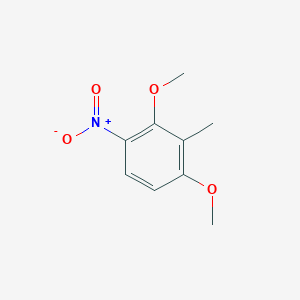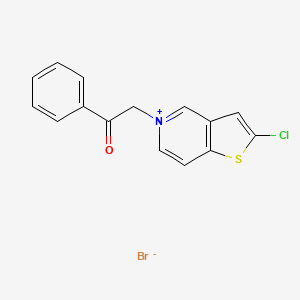
DIMETHYL PHOSPHOROCHLORIDOTHIOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIMETHYL PHOSPHOROCHLORIDOTHIOATE is an organophosphorus compound with the chemical formula C2H6ClO2PS. It is a colorless, transparent liquid with a pungent odor and is highly toxic. This compound is primarily used as an intermediate in the synthesis of organophosphorus insecticides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: DIMETHYL PHOSPHOROCHLORIDOTHIOATE can be synthesized through the reaction of phosphorus trichloride (PCl3) with sulfur to form thiophosphoryl chloride (PSCl3). The PSCl3 is then reacted with methanol to produce O-methyl thiophosphoryl chloride, which is further reacted with methanol to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of methanol and thiophosphoryl chloride under controlled temperature conditions. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds and to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions: DIMETHYL PHOSPHOROCHLORIDOTHIOATE undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding phosphoramidates and phosphorothioates.
Hydrolysis: In the presence of water, it hydrolyzes to form dimethyl phosphorothioic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Hydrolysis Conditions: Aqueous medium
Major Products:
Substitution Products: Phosphoramidates, phosphorothioates
Hydrolysis Products: Dimethyl phosphorothioic acid, hydrochloric acid
Applications De Recherche Scientifique
DIMETHYL PHOSPHOROCHLORIDOTHIOATE has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of organophosphorus compounds, such as insecticides and pesticides.
Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with enzymes.
Medicine: Investigated for potential therapeutic applications, although its high toxicity limits its use.
Mécanisme D'action
The mechanism of action of DIMETHYL PHOSPHOROCHLORIDOTHIOATE involves its interaction with biological molecules, particularly enzymes. It acts as an acetylcholinesterase inhibitor, leading to the accumulation of acetylcholine in synapses and causing overstimulation of cholinergic receptors. This results in a range of toxic effects, including muscle paralysis and respiratory failure .
Comparaison Avec Des Composés Similaires
- Dimethyl phosphorochloridothioate
- O,O-Dimethyl phosphorochloridothioate
- Dimethyl chlorothiophosphate
Comparison: this compound is unique due to its specific structural configuration, which includes both sulfur and chlorine atoms bonded to the phosphorus atom. This configuration imparts distinct chemical properties, such as its reactivity with nucleophiles and its ability to inhibit acetylcholinesterase .
Propriétés
Numéro CAS |
3711-50-0 |
|---|---|
Formule moléculaire |
C2H6ClO2PS |
Poids moléculaire |
160.56 g/mol |
Nom IUPAC |
[chloro(methylsulfanyl)phosphoryl]oxymethane |
InChI |
InChI=1S/C2H6ClO2PS/c1-5-6(3,4)7-2/h1-2H3 |
Clé InChI |
NBAUXRCSDWYKRP-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(SC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-3-[(4-methylbenzene-1-sulfonyl)methyl]oxetane](/img/structure/B8579868.png)
![2-[(4-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B8579871.png)
![[1,1'-Biphenyl]-4-amine, N-(3,4-dimethylphenyl)-](/img/structure/B8579879.png)

![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)ethan-1-one](/img/structure/B8579894.png)
![N-(3-bromophenyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8579900.png)





![1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinemethanol](/img/structure/B8579933.png)
